molecular formula C8H7FO2 B8012272 2-Fluoro-5-hydroxy-3-methylbenzaldehyde

2-Fluoro-5-hydroxy-3-methylbenzaldehyde

Cat. No.: B8012272
M. Wt: 154.14 g/mol
InChI Key: ZQWFHECPOIBRDY-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-methylbenzaldehyde (CAS: 1881296-34-9) is a fluorinated aromatic aldehyde with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.13 g/mol. Its structure features a benzene ring substituted with a fluorine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 3. This compound is commercially available with a purity of 95% (YF-6704, Combi-Blocks) . The aldehyde functional group and electron-withdrawing fluorine atom make it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-fluoro-5-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-7(11)3-6(4-10)8(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWFHECPOIBRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-hydroxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Fluoro-5-hydroxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-5-hydroxy-3-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomers of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Notes Reference
This compound 2-F, 5-OH, 3-CH₃ C₈H₇FO₂ 154.13 1881296-34-9 95% Target compound; limited solubility data
5-Fluoro-2-hydroxy-3-methylbenzaldehyde 5-F, 2-OH, 3-CH₃ C₈H₇FO₂ 154.13 704884-74-2 97% Higher acidity due to para-OH relative to aldehyde
4-Fluoro-2-hydroxy-5-methylbenzaldehyde 4-F, 2-OH, 5-CH₃ C₈H₇FO₂ 154.13 504414-06-6 95% Steric hindrance from 5-CH₃ may reduce reactivity

Key Observations :

  • Electronic Effects : The fluorine atom’s position influences electron density. For example, 5-Fluoro-2-hydroxy-3-methylbenzaldehyde has a hydroxyl group at position 2 (ortho to the aldehyde), which may enhance intramolecular hydrogen bonding compared to the target compound .
  • Acidity : Hydroxyl groups para to electron-withdrawing substituents (e.g., fluorine or aldehyde) exhibit higher acidity. This is critical in deprotonation-dependent reactions .

Substituent Variations

Methoxy vs. Methyl Groups

The introduction of methoxy (OCH₃) groups increases polarity and hydrogen-bonding capacity compared to methyl (CH₃) groups:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes Reference
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 3-F, 4-OH, 5-OCH₃ C₈H₇FO₃ 170.14 79418-78-3 Higher solubility in polar solvents due to OCH₃
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ C₈H₇FO₂ 154.13 N/A Reduced steric hindrance compared to CH₃ derivatives

Key Observations :

  • Solubility : Methoxy-substituted derivatives (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde) exhibit enhanced water solubility due to increased polarity .
  • Reactivity : Methyl groups may improve lipophilicity, favoring membrane permeability in drug design, while methoxy groups enhance metabolic stability .
Halogen Variations (Fluoro vs. Chloro)

Replacing fluorine with chlorine alters electronic and steric properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes Reference
5-Chloro-2-hydroxy-3-methylbenzaldehyde 5-Cl, 2-OH, 3-CH₃ C₈H₇ClO₂ 170.59 23602-63-3 Higher molecular weight; Cl is less electronegative but more polarizable than F

Key Observations :

  • Electronegativity : Fluorine’s high electronegativity increases the aldehyde’s electrophilicity compared to chlorine.

Biological Activity

2-Fluoro-5-hydroxy-3-methylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8H7F O2
Molecular Weight: 154.14 g/mol
IUPAC Name: this compound

The presence of the fluoro group and hydroxyl group in the benzaldehyde structure enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Yildiz et al. (2017) demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for protecting cells from oxidative stress. In vitro assays revealed that this compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Scavenging: Its hydroxyl group contributes to its ability to neutralize free radicals, thereby reducing oxidative damage in cells.
  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing disruption and cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Organic Chemistry investigated the antimicrobial efficacy of various substituted benzaldehydes, including this compound. The study concluded that the introduction of a fluorine atom significantly enhanced the antimicrobial properties compared to non-fluorinated analogs .

Research on Antioxidant Potential

In another study focusing on antioxidant activity, researchers evaluated the effectiveness of various benzaldehyde derivatives in scavenging DPPH radicals. The results indicated that this compound exhibited a strong scavenging effect, suggesting its potential application in food preservation and therapeutic contexts against oxidative stress-related diseases .

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